3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide
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Overview
Description
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a fluorophenyl group and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then coupled with a fluorophenylbenzamide derivative under specific reaction conditions to form the final product. Common reagents used in these reactions include various amines, acids, and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and fluorophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as G protein-gated inwardly rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, modulating their activity and influencing various physiological processes. This interaction is mediated through binding to specific sites on the GIRK channels, leading to conformational changes and altered channel function .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophenyl moiety and are also GIRK channel activators.
4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide: This compound has a similar structure but with an additional ethyl group, which may influence its chemical properties and biological activity.
Uniqueness
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively activate GIRK channels makes it a valuable tool for studying these channels and exploring their therapeutic potential .
Properties
Molecular Formula |
C18H18FN3O4S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C18H18FN3O4S/c19-13-4-6-14(7-5-13)20-17(23)12-2-1-3-15(10-12)21-18(24)22-16-8-9-27(25,26)11-16/h1-7,10,16H,8-9,11H2,(H,20,23)(H2,21,22,24) |
InChI Key |
LHOLVCNUAQETHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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